N-Phenylnicotinamide Hydrochloride

Catalog No.
S807046
CAS No.
69135-90-6
M.F
C12H11ClN2O
M. Wt
234.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenylnicotinamide Hydrochloride

CAS Number

69135-90-6

Product Name

N-Phenylnicotinamide Hydrochloride

IUPAC Name

N-phenylpyridine-3-carboxamide;hydrochloride

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

InChI

InChI=1S/C12H10N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-9H,(H,14,15);1H

InChI Key

SQFVWDGIESXVGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2.Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2.Cl

N-Phenylnicotinamide Hydrochloride (CAS 69135-90-6) is the water-soluble hydrochloride salt of nicotinanilide, a specialized pyridinecarboxamide derivative. In procurement and material selection, this compound is primarily valued as a potent Aquaporin-4 (AQP4) inhibitor and a highly stable synthetic precursor . Compared to its free base counterpart, the hydrochloride salt is specifically engineered to deliver superior physicochemical properties, most notably enhanced aqueous solubility and a significantly higher melting point. These attributes make it the definitive choice for researchers requiring reproducible dosing in neurological disease models and reliable handling during industrial scale-up, prioritizing processability over generic alternatives.

Substituting N-Phenylnicotinamide Hydrochloride with its free base form or generic nicotinamide derivatives fundamentally compromises both assay reproducibility and processability. The free base exhibits poor spontaneous solubility in standard biological solvents, requiring intense ultrasonication and strictly anhydrous conditions to achieve workable concentrations in DMSO, which introduces significant batch-to-batch variability . Furthermore, generic nicotinamide lacks the critical N-phenyl moiety required for selective AQP4 binding, rendering it completely ineffective for targeted aquaporin research . Procuring the hydrochloride salt is therefore mandatory to bypass these solubility bottlenecks and ensure target specificity.

Thermal Stability and Solid-State Processability

When evaluating solid-state properties for scale-up and formulation, N-Phenylnicotinamide Hydrochloride demonstrates vastly superior thermal stability compared to its free base counterpart. The hydrochloride salt exhibits a melting point of 199.0–205.0 °C . In stark contrast, the N-phenylnicotinamide free base melts at a significantly lower 114.0–118.0 °C . This ~85 °C increase in thermal tolerance ensures that the hydrochloride salt remains stable during exothermic processing steps and aggressive drying protocols, preventing unwanted phase transitions.

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data199.0–205.0 °C
Comparator Or BaselineN-phenylnicotinamide free base (114.0–118.0 °C)
Quantified Difference~85 °C higher melting point
ConditionsStandard atmospheric pressure, bulk solid state

Higher thermal stability allows the compound to withstand exothermic formulation steps and aggressive drying protocols without degradation.

Stock Solution Preparation and Handling Reliability

A critical procurement factor for high-throughput screening and biological assays is the reliability of stock solution preparation. The free base form of N-phenylnicotinamide presents significant handling challenges, requiring intense ultrasonication to achieve a 100 mg/mL concentration in DMSO, and its solubility is highly sensitive to solvent hygroscopicity . Procuring the hydrochloride salt circumvents these issues, as the protonated form and chloride counterion facilitate rapid, sonication-free dissolution. This prevents localized heating and degradation during preparation, ensuring reproducible dosing.

Evidence DimensionDissolution requirements in DMSO
Target Compound DataRapid, sonication-free dissolution
Comparator Or BaselineFree base requires ultrasonication for 100 mg/mL and is moisture-sensitive
Quantified DifferenceElimination of mechanical disruption (sonication) requirement
ConditionsIn vitro stock solution preparation in DMSO

Bypassing the need for ultrasonication prevents localized heating and ensures precise, reproducible dosing for biological assays.

Target Specificity in Neurological Models

For researchers investigating astrocyte water transport, the structural modifications of this compound are critical. While generic nicotinamide (Vitamin B3) primarily functions as an NAD+ precursor, the N-phenyl substitution in N-Phenylnicotinamide Hydrochloride specifically shifts the pharmacological profile to inhibit Aquaporin-4 (AQP4) . This targeted AQP4 blockade is essential for modeling and researching neurological conditions such as epilepsy and migraine, making generic in-class substitutes entirely unviable for these specific procurement needs.

Evidence DimensionPharmacological Target
Target Compound DataSpecific Aquaporin-4 (AQP4) inhibition
Comparator Or BaselineGeneric nicotinamide (NAD+ precursor / sirtuin modulator)
Quantified DifferenceShift from metabolic modulation to selective channel blockade
ConditionsIn vitro and in vivo models of AQP4 dysfunction

Procuring the N-phenyl derivative is mandatory for researchers targeting astrocyte water channels, as standard nicotinamides lack this specific binding profile.

Neurological Disease Modeling (Epilepsy & Migraine)

Leveraging its specific AQP4 inhibitory activity and reliable aqueous solubility, this hydrochloride salt is the preferred choice for in vitro and in vivo models studying astrocyte water transport and cerebral edema .

High-Throughput Screening (HTS) Assays

Due to its sonication-free dissolution profile and resistance to moisture-induced precipitation in DMSO, the compound is highly suited for automated liquid handling systems where consistent stock concentration is paramount .

Pharmaceutical Intermediate Synthesis

The high thermal stability (melting point up to 205 °C) makes this salt an excellent, robust precursor for synthesizing advanced nicotinamide-derived kinase inhibitors or succinate dehydrogenase (SDH) inhibitors, withstanding exothermic reaction conditions .

Dates

Last modified: 08-16-2023

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